molecular formula C10H12N8O3 B12397355 (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

Cat. No.: B12397355
M. Wt: 292.25 g/mol
InChI Key: SKWSYTVBPHWKHX-PKJMTWSGSA-N
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Description

The compound (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an azidomethyl group and an aminopurinyl moiety, which are crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.

    Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-aminopurine, under acidic or basic conditions to form the nucleoside.

    Azidation: The hydroxyl group at the 5’ position of the sugar is converted to an azide group using reagents like sodium azide in the presence of a catalyst.

    Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.

    Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azide group can yield the corresponding amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nucleosides.

Scientific Research Applications

Chemistry

    Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.

    Chemical Probes: Employed in studying nucleic acid interactions and enzyme mechanisms.

Biology

    Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.

    Genetic Research: Utilized in studying the effects of nucleoside modifications on genetic material.

Medicine

    Therapeutic Agents: Investigated for their potential in treating viral infections and certain cancers.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting nucleic acid sequences.

Industry

    Pharmaceutical Manufacturing: Employed in the production of antiviral and anticancer drugs.

    Biotechnology: Used in the development of biotechnological applications involving nucleic acids.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during replication or transcription. The azidomethyl group can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the azidomethyl group, making it less reactive.

    (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(methyl)oxolane-3,4-diol: Contains a methyl group instead of an azidomethyl group, affecting its biological activity.

Uniqueness

The presence of the azidomethyl group in (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol makes it unique compared to other nucleoside analogs. This group enhances its reactivity and potential as a therapeutic agent, particularly in antiviral and anticancer applications.

Properties

Molecular Formula

C10H12N8O3

Molecular Weight

292.25 g/mol

IUPAC Name

(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6+,7?,10-/m1/s1

InChI Key

SKWSYTVBPHWKHX-PKJMTWSGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN=[N+]=[N-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N

Origin of Product

United States

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